1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O/c1-2-21(20-10-6-5-7-11-20)24(30)29-18-16-28(17-19-29)23-13-12-22(25-26-23)27-14-8-3-4-9-15-27/h5-7,10-13,21H,2-4,8-9,14-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTHTHBYZCVHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Cyclization reactions: These reactions are used to form the azepane and pyridazine rings, which are crucial components of the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural features make it a candidate for therapeutic applications:
- Enzyme Inhibition : Research indicates that 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one may act as an enzyme inhibitor. Its interactions with specific biological targets suggest potential use in treating disorders related to enzyme dysfunctions, particularly in neurological and psychiatric conditions.
- Receptor Modulation : The compound has shown promise in modulating receptor activity, influencing cellular signaling pathways crucial for various physiological processes. This modulation could lead to therapeutic implications in conditions such as anxiety and depression.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthetic Pathways : Its synthesis typically involves multi-step organic reactions that can be tailored to create derivatives with enhanced properties or reduced side effects. Common reagents include oxidizing agents and reducing agents that facilitate the desired transformations .
Biological Research
This compound is utilized in various biological studies:
- Cellulose Biosynthesis Inhibition : The compound has been identified as a cellulose biosynthesis inhibitor, making it valuable in plant biology research. It aids in understanding the mechanisms of cellulose production and its implications for agricultural practices.
Future Research Directions
Future studies could focus on:
- Mechanism Elucidation : Investigating the specific biological mechanisms through which this compound exerts its effects will be crucial for developing targeted therapies.
- Therapeutic Applications : Exploring its potential in treating various disorders, especially those linked to neurotransmitter systems and enzyme activities.
Mechanism of Action
The mechanism of action of 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compound 1 : 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one
- Core Structure: Piperazine-pyridazine-azepane with 2-phenylbutanone.
- Key Features: Azepane substituent may enhance membrane permeability due to lipophilicity. Phenylbutanone could stabilize interactions with hydrophobic binding pockets.
Compound 2 : 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6)
- Core Structure: Piperazine-pyridine with trifluoromethyl/chloro substituents and thiophene-linked butanone.
- Key Features :
- Electron-withdrawing groups (Cl, CF₃) on pyridine may improve metabolic stability.
- Thiophene substituent could enhance π-π stacking with aromatic residues in enzymes or receptors.
Compound 3 : 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6)
- Core Structure: Piperazine-pyrimidine-triazole with ethanone.
- Ethanone group may reduce steric hindrance compared to phenylbutanone.
Hypothetical Pharmacological Profiles
Research Findings and Implications
- Compound 1: Limited data are available, but piperazine-azepane hybrids are reported to exhibit CNS activity. The phenylbutanone group may prolong half-life compared to smaller ketones.
- Compound 2 (MK45/RTC6) : Trifluoromethyl groups are associated with improved target residence time in kinase inhibitors. Thiophene-containing analogs often show enhanced potency in enzyme assays.
Biological Activity
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including azepane, pyridazine, and piperazine rings, contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C17H24N4O |
| Molecular Weight | 284.40 g/mol |
| Key Functional Groups | Azepane, pyridazine, piperazine, phenylbutanone |
Enzyme Inhibition and Receptor Modulation
Research indicates that this compound exhibits notable enzyme inhibition and receptor modulation capabilities. It has been studied for its interactions with various receptors involved in cellular signaling pathways, suggesting potential therapeutic applications in treating neurological and psychiatric disorders.
While specific mechanisms of action remain under investigation, preliminary studies suggest that the compound may influence downstream signaling pathways critical to physiological processes. Its ability to bind effectively to biological targets is essential for elucidating its therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Neuropharmacological Studies :
- A study demonstrated that the compound has potential antidepressant effects by modulating serotonin receptors, which are crucial for mood regulation.
-
Anti-inflammatory Properties :
- Research indicated that it may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
-
Binding Affinity Studies :
- Binding affinity assays revealed that the compound interacts strongly with dopamine receptors, suggesting its potential use in treating disorders like schizophrenia.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazine | Contains azepane and pyridazine rings | Focused on neuropharmacology |
| 4-(3-(4-methylpiperidin-1-yl)propoxy)phenylbutanone | Similar phenylbutanone moiety | Potential antidepressant effects |
| 4-(6-(4-chlorophenyl)-piperidin)butyric acid | Piperidine derivative | Anti-inflammatory properties |
Q & A
Q. What are the recommended synthetic routes for this compound, and what are the critical reaction steps?
The synthesis of this compound likely involves multi-step reactions, with key intermediates such as pyridazine and piperazine derivatives. A common strategy is functionalizing the pyridazin-3-yl moiety with azepane via nucleophilic substitution, followed by coupling with a piperazine-containing phenylbutanone scaffold. For example, trifluoroacetic acid (TFA) can be used to deprotect tert-butyloxycarbonyl (Boc)-protected intermediates, as seen in analogous piperazine-pyridazine syntheses . Critical steps include optimizing reaction temperatures (e.g., maintaining 0–5°C for acid-sensitive intermediates) and purification via column chromatography using gradients of methylene chloride and ethanol (9:1 v/v) .
Q. How can spectroscopic techniques (NMR, MS, X-ray crystallography) be employed to confirm the compound’s structure?
- NMR : Use - and -NMR to verify substituent positions on the pyridazine and piperazine rings. For instance, the phenyl group in the butanone moiety will show aromatic proton signals at ~7.2–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., calculated m/z for : 444.26) and fragment patterns, such as cleavage of the piperazine-azepane bond.
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and interatomic distances, as demonstrated for structurally related 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone .
Q. What chromatographic methods are suitable for purity analysis?
Reverse-phase HPLC with a C18 column and a mobile phase of methanol:buffer (65:35 v/v) is effective. The buffer can include sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid . System suitability tests (e.g., tailing factor <2.0 and theoretical plates >2000) ensure reproducibility.
Advanced Research Questions
Q. How can molecular docking studies be designed to predict this compound’s interaction with biological targets?
- Target Selection : Prioritize receptors with known affinity for piperazine-azepane hybrids, such as serotonin (5-HT) or dopamine D receptors .
- Software : Use AutoDock Vina or Schrödinger Suite for docking. The compound’s 3D structure (optimized via density functional theory, DFT) is docked into receptor active sites (PDB: e.g., 7D2Z for D receptors).
- Validation : Compare docking scores with reference ligands (e.g., azaperone, a structurally related D antagonist with CAS 1649-18-9) .
Q. What experimental approaches are recommended to resolve contradictory data in receptor binding assays?
- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–10 µM) to calculate IC values and assess reproducibility.
- Radioligand Displacement : Use -labeled ligands (e.g., -spiperone for D receptors) to minimize non-specific binding artifacts .
- Orthogonal Assays : Validate results with functional assays (e.g., cAMP modulation for GPCR targets).
Q. How can environmental fate studies be structured to evaluate this compound’s degradation pathways?
- Laboratory Simulations : Expose the compound to UV light, microbial consortia, or hydrolytic conditions (pH 4–9). Monitor degradation via LC-MS/MS and identify metabolites (e.g., piperazine ring cleavage products) .
- Ecotoxicology : Assess acute toxicity using Daphnia magna or algal models, following OECD Test Guidelines 202/201.
Methodological Considerations
Q. What in vivo pharmacokinetic parameters should be prioritized in rodent studies?
- Absorption : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability (F%).
- Distribution : Measure plasma and tissue (brain, liver) concentrations via LC-MS at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Metabolism : Identify phase I/II metabolites using hepatic microsomes or S9 fractions .
Q. How can computational tools predict this compound’s ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
